1-Bromo-3-(2-fluoroethoxy)benzene chemical properties
1-Bromo-3-(2-fluoroethoxy)benzene chemical properties
An In-depth Technical Guide to 1-Bromo-3-(2-fluoroethoxy)benzene: Properties, Synthesis, and Applications
Introduction and Strategic Overview
1-Bromo-3-(2-fluoroethoxy)benzene is a halogenated aromatic ether that serves as a highly versatile building block in modern organic synthesis. Its strategic value lies in the orthogonal reactivity of its functional groups: a bromine atom, which is a prime handle for cross-coupling reactions, and a fluoroethoxy group, which modulates physicochemical properties crucial for drug design. This guide provides a comprehensive analysis of its chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The molecule's architecture—a meta-substituted benzene ring—allows for the precise installation of diverse functionalities, making it an invaluable intermediate in the construction of complex molecular targets for pharmaceuticals and advanced materials.[1]
Physicochemical and Spectroscopic Profile
Precise experimental data for 1-Bromo-3-(2-fluoroethoxy)benzene is not widely published. The following tables summarize its core calculated properties and the expected spectroscopic signatures based on its structure and data from analogous compounds.
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-Bromo-3-(2-fluoroethoxy)benzene |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| CAS Number | 946637-43-4 |
| Predicted XlogP | 3.1 - 3.5 |
| Predicted Boiling Point | ~230-240 °C at 760 mmHg |
| Appearance | Expected to be a colorless to pale yellow liquid |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
|---|---|
| ¹H NMR | Aromatic Region (δ 6.8-7.3 ppm): Complex multiplets corresponding to the four protons on the disubstituted benzene ring. Aliphatic Region (δ 4.0-4.8 ppm): Two characteristic triplets (or doublet of triplets due to H-F coupling), each integrating to 2H, representing the -O-CH₂- and -CH₂-F moieties of the fluoroethoxy chain. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals, including two carbons bearing the bromo and ether substituents. Aliphatic Region (δ 65-85 ppm): Two signals for the ethoxy carbons, with the carbon bearing the fluorine showing a large C-F coupling constant. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Loss of the fluoroethoxy side chain or bromine atom would be expected. |
Synthesis and Purification
The most direct and reliable method for preparing 1-Bromo-3-(2-fluoroethoxy)benzene is via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. The choice of a mild base and an aprotic polar solvent is critical for achieving high yields and minimizing side reactions.
Caption: Proposed synthetic workflow for 1-Bromo-3-(2-fluoroethoxy)benzene.
Protocol 1: Proposed Synthesis of 1-Bromo-3-(2-fluoroethoxy)benzene
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting phenol.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromophenol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the phenol in anhydrous acetone or dimethylformamide (DMF). Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The use of a carbonate base is advantageous as it is easily filtered off post-reaction.[2]
-
Addition of Electrophile: Add 1-bromo-2-fluoroethane (1.2 eq.) to the stirred suspension. Using a slight excess of the electrophile ensures complete consumption of the phenoxide.
-
Reaction: Heat the mixture to reflux and maintain for 5-18 hours.[2][3] Monitor the reaction by TLC until the 3-bromophenol spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure 1-Bromo-3-(2-fluoroethoxy)benzene.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its substituents, which can be addressed selectively.
Electrophilic Aromatic Substitution (EAS)
The reactivity of the benzene ring towards electrophiles is governed by the combined electronic effects of the bromo and fluoroethoxy substituents.
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Fluoroethoxy Group (-OCH₂CH₂F): As an ether, this group is an ortho, para-director and activating due to the lone pairs on the oxygen atom participating in resonance with the ring.[4] This effect strongly increases the electron density at the C2, C4, and C6 positions. The fluorine's inductive electron withdrawal slightly attenuates this activation compared to a standard ethoxy group.
-
Bromine Atom (-Br): The bromine atom is deactivating due to its strong inductive effect but is also an ortho, para-director because of resonance.[5]
The powerful activating effect of the ether group dominates, making the molecule more reactive than benzene and directing incoming electrophiles primarily to the positions ortho and para to the fluoroethoxy group (C2, C4, C6).
Caption: Reactivity map for electrophilic attack on the benzene ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is the key functional handle for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for creating new carbon-carbon and carbon-heteroatom bonds.[6][7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[7]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, crucial for synthesizing arylamines prevalent in bioactive molecules.[7]
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 1-Bromo-3-(2-fluoroethoxy)benzene with a generic arylboronic acid.
-
Catalyst and Ligand Pre-mixing: In a reaction vessel, combine a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the arylboronic acid (1.1 eq.).
-
Reagent Addition: Add 1-Bromo-3-(2-fluoroethoxy)benzene (1.0 eq.) to the vessel.
-
Solvent and Base: Add a solvent system (e.g., Toluene/Ethanol/Water) and an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 M solution, 2.0 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the mixture (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.
Applications in Research and Development
1-Bromo-3-(2-fluoroethoxy)benzene is not an end-product but a critical intermediate. Its application spans several high-value areas:
-
Pharmaceutical Synthesis: It serves as a scaffold for creating complex molecules, particularly kinase inhibitors and other therapeutic agents where the substituted phenyl ether motif is common.[6][7] The fluoroethoxy group can enhance metabolic stability and modulate lipophilicity, key parameters in drug optimization.
-
Agrochemicals: Similar to pharmaceuticals, it is used to develop new pesticides and herbicides where precise molecular architecture is required for biological activity.[1]
-
Materials Science: It can be incorporated into the synthesis of advanced polymers and organic electronic materials, where the bromine atom allows for polymerization or functionalization.[1]
-
Drug Design Strategy: The incorporation of bromine is a recognized strategy in medicinal chemistry. It can form halogen bonds, which are important for ligand-protein interactions, and can also serve as a handle for introducing radiolabels (e.g., ⁷⁶Br) for PET imaging studies.[8]
Safety and Handling
As with other halogenated aromatic compounds, 1-Bromo-3-(2-fluoroethoxy)benzene should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. For specific handling and disposal information, consult the Safety Data Sheet (SDS) from the supplier, referencing similar compounds like 1-Bromo-3-fluoro-2-methoxybenzene which is classified as a warning-level hazard (H302, H315, H319, H335).
References
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American Elements. 1-bromo-3-(2,2-difluoroethoxy)benzene | CAS 958454-25-6. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. [Link]
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Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]
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AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]
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Journal of the Brazilian Chemical Society. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]
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Batool T, Rasool N, Gull Y, et al. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE. 2014;9(12):e115457. [Link]
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(Note: A placeholder image is used. The actual structure contains a benzene ring substituted with a bromine atom and a 2-fluoroethoxy group at positions 1 and 3, respectively.)
